molecular formula C5H12ClNO3S B13887250 (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine hydrochloride CAS No. 2940949-20-0

(3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine hydrochloride

Cat. No.: B13887250
CAS No.: 2940949-20-0
M. Wt: 201.67 g/mol
InChI Key: WPEGUGDAWVINCR-UHFFFAOYSA-N
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Description

(3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine hydrochloride is a chemical compound with a unique structure that includes a thietan ring, a methoxy group, and a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine hydrochloride typically involves the formation of the thietan ring followed by the introduction of the methoxy and methanamine groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Thietan Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Methoxy Group: This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Introduction of the Methanamine Group: This step typically involves the reaction of the thietan intermediate with an amine source, such as ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

    Substitution: The methoxy and methanamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or thiols.

Scientific Research Applications

(3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine hydrochloride include:

  • (3-Methoxy-1,1-dioxo-thietan-3-YL)methanol
  • (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine
  • (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine sulfate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.

Properties

CAS No.

2940949-20-0

Molecular Formula

C5H12ClNO3S

Molecular Weight

201.67 g/mol

IUPAC Name

(3-methoxy-1,1-dioxothietan-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H11NO3S.ClH/c1-9-5(2-6)3-10(7,8)4-5;/h2-4,6H2,1H3;1H

InChI Key

WPEGUGDAWVINCR-UHFFFAOYSA-N

Canonical SMILES

COC1(CS(=O)(=O)C1)CN.Cl

Origin of Product

United States

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